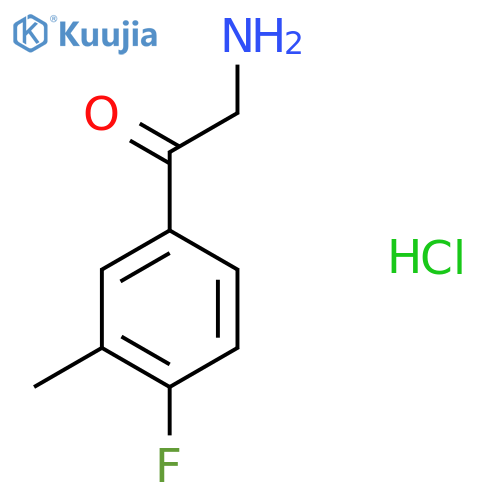

Cas no 1177342-31-2 (2-Amino-1-(4-fluoro-3-methylphenyl)ethan-1-one hydrochloride)

1177342-31-2 structure

商品名:2-Amino-1-(4-fluoro-3-methylphenyl)ethan-1-one hydrochloride

CAS番号:1177342-31-2

MF:C9H11ClFNO

メガワット:203.641144990921

CID:4683631

2-Amino-1-(4-fluoro-3-methylphenyl)ethan-1-one hydrochloride 化学的及び物理的性質

名前と識別子

-

- 2-amino-1-(4-fluoro-3-methylphenyl)ethan-1-one hydrochloride

- 2-Amino-1-(4-fluoro-3-methylphenyl)ethan-1-one hydrochloride

-

- インチ: 1S/C9H10FNO.ClH/c1-6-4-7(9(12)5-11)2-3-8(6)10;/h2-4H,5,11H2,1H3;1H

- InChIKey: LSRXMCHRFSPLOO-UHFFFAOYSA-N

- ほほえんだ: Cl.FC1C=CC(C(CN)=O)=CC=1C

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 172

- トポロジー分子極性表面積: 43.1

2-Amino-1-(4-fluoro-3-methylphenyl)ethan-1-one hydrochloride セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-Amino-1-(4-fluoro-3-methylphenyl)ethan-1-one hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A631035-50mg |

2-Amino-1-(4-fluoro-3-methylphenyl)ethan-1-one Hydrochloride |

1177342-31-2 | 50mg |

$ 115.00 | 2022-06-07 | ||

| TRC | A631035-100mg |

2-Amino-1-(4-fluoro-3-methylphenyl)ethan-1-one Hydrochloride |

1177342-31-2 | 100mg |

$ 160.00 | 2022-06-07 | ||

| A2B Chem LLC | AJ28149-500mg |

2-amino-1-(4-fluoro-3-methylphenyl)ethan-1-one hydrochloride |

1177342-31-2 | 95% | 500mg |

$221.00 | 2024-04-20 | |

| Apollo Scientific | PC520813-1g |

2-Amino-1-(4-fluoro-3-methyl-phenyl)-ethanone monohydrochloride |

1177342-31-2 | 95% | 1g |

£400.00 | 2023-09-02 | |

| Apollo Scientific | PC520813-500mg |

2-Amino-1-(4-fluoro-3-methyl-phenyl)-ethanone monohydrochloride |

1177342-31-2 | 95% | 500mg |

£240.00 | 2023-09-02 | |

| Apollo Scientific | PC520813-250mg |

2-Amino-1-(4-fluoro-3-methyl-phenyl)-ethanone monohydrochloride |

1177342-31-2 | 95% | 250mg |

£144.00 | 2023-09-02 | |

| TRC | A631035-10mg |

2-Amino-1-(4-fluoro-3-methylphenyl)ethan-1-one Hydrochloride |

1177342-31-2 | 10mg |

$ 50.00 | 2022-06-07 | ||

| A2B Chem LLC | AJ28149-2.5g |

2-amino-1-(4-fluoro-3-methylphenyl)ethan-1-one hydrochloride |

1177342-31-2 | 95% | 2.5g |

$548.00 | 2024-04-20 | |

| Key Organics Ltd | MS-20528-0.5g |

2-Amino-1-(4-fluoro-3-methyl-phenyl)-ethanone monohydrochloride |

1177342-31-2 | >95% | 0.5g |

£195.00 | 2025-02-08 | |

| Key Organics Ltd | MS-20528-0.25g |

2-Amino-1-(4-fluoro-3-methyl-phenyl)-ethanone monohydrochloride |

1177342-31-2 | >95% | 0.25g |

£117.00 | 2025-02-08 |

2-Amino-1-(4-fluoro-3-methylphenyl)ethan-1-one hydrochloride 関連文献

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

4. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

1177342-31-2 (2-Amino-1-(4-fluoro-3-methylphenyl)ethan-1-one hydrochloride) 関連製品

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量